1-(2-methylsulfonylsulfanylethyl)-4-[3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazine
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Overview
Description
1-(2-methylsulfonylsulfanylethyl)-4-[3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazine is a complex organic compound that features a trifluoromethyl group, a thioxanthene moiety, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylsulfonylsulfanylethyl)-4-[3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazine typically involves multiple steps, including the formation of the thioxanthene core, introduction of the trifluoromethyl group, and subsequent coupling with the piperazine ring. The reaction conditions often require the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
1-(2-methylsulfonylsulfanylethyl)-4-[3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioxanthene derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperazine ring or the thioxanthene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the piperazine ring or thioxanthene core .
Scientific Research Applications
1-(2-methylsulfonylsulfanylethyl)-4-[3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-methylsulfonylsulfanylethyl)-4-[3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The trifluoromethyl group and thioxanthene moiety play crucial roles in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-methylsulfonylsulfanylethyl)-4-[3-[2-(trifluoromethyl)phenyl]propyl]piperazine
- 1-(2-methylsulfonylsulfanylethyl)-4-[3-[2-(trifluoromethyl)benzyl]propyl]piperazine
- 1-(2-methylsulfonylsulfanylethyl)-4-[3-[2-(trifluoromethyl)thioxanthen-9-yl]propyl]piperazine
Uniqueness
1-(2-methylsulfonylsulfanylethyl)-4-[3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazine is unique due to the presence of both the trifluoromethyl group and the thioxanthene moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H27F3N2O2S3 |
---|---|
Molecular Weight |
528.7 g/mol |
IUPAC Name |
1-(2-methylsulfonylsulfanylethyl)-4-[3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazine |
InChI |
InChI=1S/C24H27F3N2O2S3/c1-34(30,31)32-16-15-29-13-11-28(12-14-29)10-4-6-19-20-5-2-3-7-22(20)33-23-9-8-18(17-21(19)23)24(25,26)27/h2-3,5-9,17H,4,10-16H2,1H3 |
InChI Key |
MZCNISZPXRZDFX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)SCCN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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